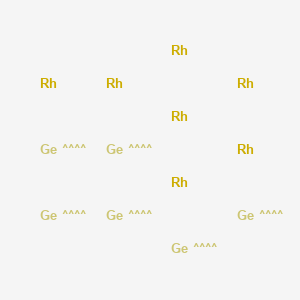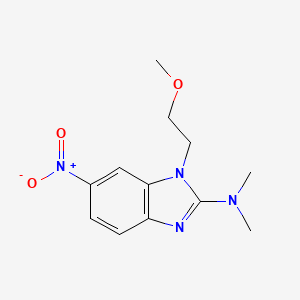![molecular formula C24H34INO2 B14204935 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide CAS No. 824432-12-4](/img/structure/B14204935.png)
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is a synthetic organic compound belonging to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide typically involves the reaction of pyridine with a decyl halide, followed by the introduction of the phenylpropanoyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process may involve multiple steps, including halogenation, esterification, and quaternization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may result in the formation of various substituted pyridinium derivatives .
Applications De Recherche Scientifique
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s pyridinium ion can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, the phenylpropanoyl group may interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide: Similar in structure but with an oxo group instead of the phenylpropanoyl group.
N-alkyl pyridinium salts: These compounds share the pyridinium ion but differ in the alkyl chain length and substituents.
Uniqueness
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is unique due to its specific combination of the pyridinium ion and the phenylpropanoyl group.
Propriétés
Numéro CAS |
824432-12-4 |
|---|---|
Formule moléculaire |
C24H34INO2 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
10-pyridin-1-ium-1-yldecyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C24H34NO2.HI/c1-22(23-16-10-8-11-17-23)24(26)27-21-15-7-5-3-2-4-6-12-18-25-19-13-9-14-20-25;/h8-11,13-14,16-17,19-20,22H,2-7,12,15,18,21H2,1H3;1H/q+1;/p-1/t22-;/m1./s1 |
Clé InChI |
OWIDPOYEVCIUTE-VZYDHVRKSA-M |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
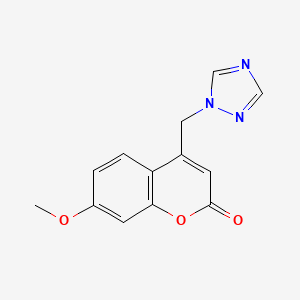
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
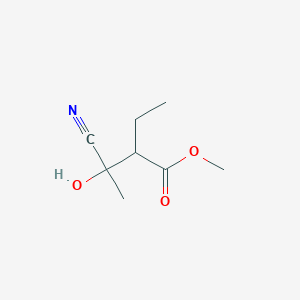
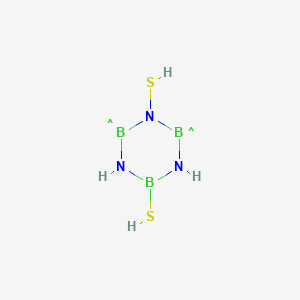
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
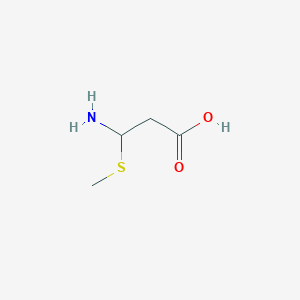
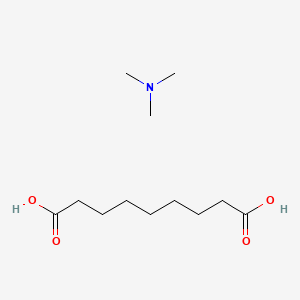
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
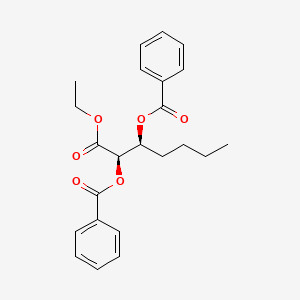
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
